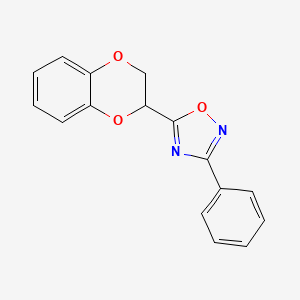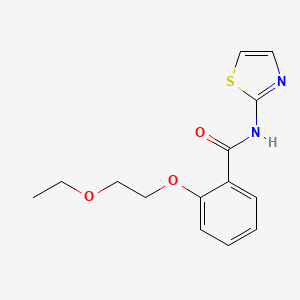
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-phenyl-1,2,4-oxadiazole
Descripción general
Descripción
5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of benzodioxin and oxadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like lithium hydride (LiH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxin: Shares the benzodioxin ring but lacks the oxadiazole moiety.
1,2,4-Oxadiazole: Contains the oxadiazole ring but lacks the benzodioxin structure.
Benzoxazine Derivatives: Similar in structure but with different ring systems and biological activities.
Uniqueness
5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl-1,2,4-oxadiazole is unique due to its combination of benzodioxin and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its versatility and potential for various applications in research and industry.
Propiedades
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-2-6-11(7-3-1)15-17-16(21-18-15)14-10-19-12-8-4-5-9-13(12)20-14/h1-9,14H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUOOAXZJQZJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-tert-butylbenzyl)oxy]-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4745725.png)
![N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B4745734.png)
![allyl 3-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4745737.png)
![(Z)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one](/img/structure/B4745749.png)
![2-[(4-bromophenyl)sulfonylamino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B4745754.png)
![{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4745767.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclopropylthiourea](/img/structure/B4745782.png)
![N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-{[5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4745787.png)
![7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4745791.png)
![4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE](/img/structure/B4745792.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4745807.png)
![Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate](/img/structure/B4745810.png)

